molecular formula C14H19NO2 B1349988 1-p-Tolylamino-cyclohexanecarboxylic acid CAS No. 99216-79-2

1-p-Tolylamino-cyclohexanecarboxylic acid

Cat. No.: B1349988
CAS No.: 99216-79-2
M. Wt: 233.31 g/mol
InChI Key: WNPOXUUMAKKPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-p-Tolylamino-cyclohexanecarboxylic acid is a chemical compound that belongs to the class of amino acids. It is known for its unique properties and is commonly used in medical, environmental, and industrial research. This compound has a molecular formula of C14H19NO2 and is characterized by its cyclohexane ring structure with a p-tolylamino group attached to it.

Preparation Methods

The synthesis of 1-p-Tolylamino-cyclohexanecarboxylic acid involves several steps. One common method includes the reaction of p-toluidine with cyclohexanone to form an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-p-Tolylamino-cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-p-Tolylamino-cyclohexanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-p-Tolylamino-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-p-Tolylamino-cyclohexanecarboxylic acid can be compared with other similar compounds, such as:

    1-(p-Tolyl)-1-cyclohexanecarboxylic acid: This compound has a similar structure but lacks the amino group, which can lead to different chemical and biological properties.

    Cyclohexanecarboxylic acid derivatives: These compounds share the cyclohexane ring structure but have different substituents, affecting their reactivity and applications.

Properties

IUPAC Name

1-(4-methylanilino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-5-7-12(8-6-11)15-14(13(16)17)9-3-2-4-10-14/h5-8,15H,2-4,9-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPOXUUMAKKPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2(CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375275
Record name 1-p-Tolylamino-cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99216-79-2
Record name 1-p-Tolylamino-cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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